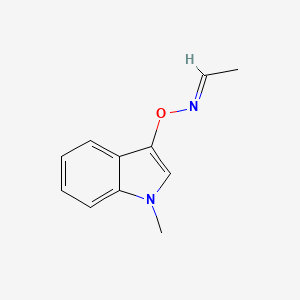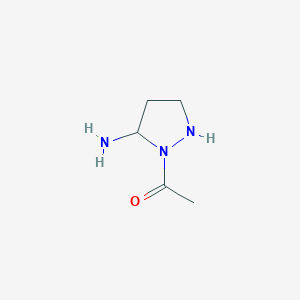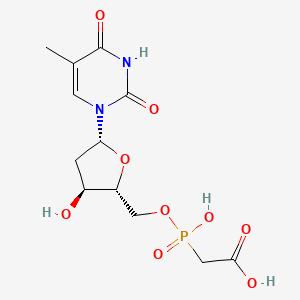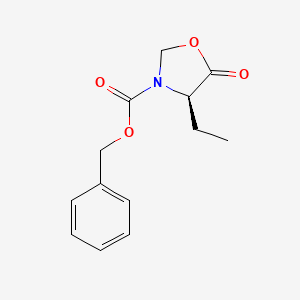
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a benzyl group, a methyl group, and a butanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, with suitable carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where a benzyl halide reacts with the pyrrolidine ring in the presence of a base.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methyl halides or other methylating agents.
Attachment of the Butanal Group: The butanal group can be introduced through an aldol condensation reaction, where an aldehyde reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid.
Reduction: 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Benzyl-2,4-dioxopyrrolidin-3-yl)butanal: Lacks the methyl group at the 3-position of the pyrrolidine ring.
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanoic acid: The aldehyde group is oxidized to a carboxylic acid.
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-(1-Benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal is unique due to the presence of both a benzyl group and a butanal group on the pyrrolidine ring, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
674347-57-0 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-(1-benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal |
InChI |
InChI=1S/C16H19NO3/c1-16(9-5-6-10-18)14(19)12-17(15(16)20)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11-12H2,1H3 |
InChI-Schlüssel |
XMOCWSXHCFWUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)
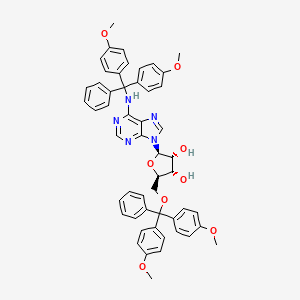

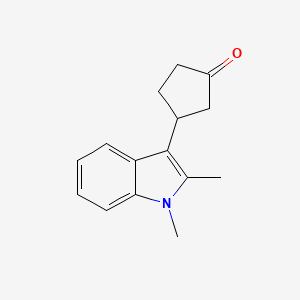
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)

